molecular formula C16H18N2O4 B2851711 N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide CAS No. 1704584-18-8

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide

Cat. No. B2851711
M. Wt: 302.33
InChI Key: JGGSGWCBENOFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide, also known as FPH1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide involves the reaction of furan-2-carboxylic acid with 2-amino-3-phenylpropan-1-ol to form N-(furan-2-ylmethyl)-2-hydroxy-3-phenylpropylamide, which is then reacted with oxalyl chloride to form the final product.

Starting Materials
Furan-2-carboxylic acid, 2-amino-3-phenylpropan-1-ol, Oxalyl chloride

Reaction
Step 1: Furan-2-carboxylic acid is reacted with thionyl chloride to form furan-2-carbonyl chloride., Step 2: Furan-2-carbonyl chloride is then reacted with 2-amino-3-phenylpropan-1-ol in the presence of a base such as triethylamine to form N-(furan-2-ylmethyl)-2-hydroxy-3-phenylpropylamide., Step 3: N-(furan-2-ylmethyl)-2-hydroxy-3-phenylpropylamide is then reacted with oxalyl chloride in the presence of a base such as pyridine to form N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide.

Mechanism Of Action

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide acts as a competitive inhibitor of DYRK1A and DYRK1B, binding to the ATP-binding site of these kinases and preventing their activity. This inhibition leads to a reduction in the phosphorylation of downstream targets, resulting in a variety of physiological effects.

Biochemical And Physiological Effects

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell growth and division, induction of apoptosis, and regulation of gene expression. In addition, N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide has been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is that it is a small molecule inhibitor, making it relatively easy to synthesize and administer in laboratory experiments. However, one limitation is that N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide has relatively low potency compared to other kinase inhibitors, which may limit its effectiveness in some applications.

Future Directions

There are many potential future directions for research on N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide, including further investigation of its anti-cancer and anti-inflammatory properties, as well as its potential as a treatment for neurodegenerative diseases. In addition, further research could focus on developing more potent derivatives of N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide or exploring its potential as a lead compound for drug development.

Scientific Research Applications

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide has been shown to have a variety of potential therapeutic applications, including as an anti-cancer agent, an anti-inflammatory agent, and a potential treatment for neurodegenerative diseases. In particular, N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide has been shown to inhibit the activity of the protein kinases DYRK1A and DYRK1B, which are involved in the regulation of cell growth and division.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(2-hydroxy-3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c19-13(9-12-5-2-1-3-6-12)10-17-15(20)16(21)18-11-14-7-4-8-22-14/h1-8,13,19H,9-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGSGWCBENOFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C(=O)NCC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide

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